7-Hydroxychromane-3-carboxylic acid
Description
Historical Context and Evolution of Chromane (B1220400) Derivatives in Organic Synthesis
The exploration of chromane chemistry dates back to early investigations of natural products. The term "chromane" itself, or benzodihydropyran, points to its structure as a hydrogenated version of chromene. wikipedia.org Early synthetic efforts were often driven by the desire to replicate complex natural products containing this core, such as the tocopherols (B72186) (Vitamin E). core.ac.uk One of the foundational methods for synthesizing chromones, a related oxidized form of chromanes, involved the decarboxylation of chromone-2-carboxylic acid. ijrpc.com Over the decades, synthetic methodologies have evolved significantly, moving from classical, often harsh, reaction conditions to more sophisticated and milder approaches. ijrpc.com Modern synthetic strategies for constructing the chromane skeleton include intramolecular cyclizations, such as the Mitsunobu reaction, Williamson etherification, and transition metal-catalyzed cross-coupling reactions. tezu.ernet.in These advancements have enabled chemists to create a diverse library of chromane derivatives with a high degree of control over their stereochemistry and substitution patterns. tezu.ernet.inacs.org
Overview of Heterocyclic Scaffolds in Medicinal Chemistry with Emphasis on Chromanes
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. The introduction of heteroatoms like oxygen, nitrogen, and sulfur into a cyclic structure can profoundly influence a molecule's physical and chemical properties, such as its solubility, polarity, and ability to form hydrogen bonds. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
The chromane scaffold is considered a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. core.ac.ukacs.orgtandfonline.com The versatility of the chromane ring system is evident in the wide range of pharmacological activities exhibited by its derivatives, including antioxidant, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netnih.gov For instance, certain chromanone-based compounds have shown potent inhibitory activity against enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. core.ac.uk The structural rigidity of the chromane nucleus, combined with the potential for diverse substitutions, allows for the fine-tuning of its biological activity.
Current Research Landscape and the Role of 7-Hydroxychromane-3-carboxylic Acid
In the vast landscape of chromane derivatives, this compound has emerged as a compound of interest in various research endeavors. Its structure combines the core chromane framework with two key functional groups: a hydroxyl group at the 7-position and a carboxylic acid at the 3-position. These functional groups provide sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. google.com
Research has explored the synthesis of this compound and its derivatives for various applications. For example, it has been used as a key intermediate in the development of compounds aimed at treating diabetes and lipid disorders. google.com The synthesis of this compound can be achieved through multi-step sequences, often starting from precursors like 2-hydroxy-4-benzyloxybenzaldehyde. google.com Furthermore, derivatives of 7-hydroxychroman, specifically amides of 7-hydroxychroman-2-carboxylic acid, have been synthesized and evaluated for their antioxidant activities. researchgate.netkoreascience.kr These studies highlight the potential of the 7-hydroxychroman scaffold in the development of new therapeutic agents.
Below is a table summarizing some of the key properties and identifiers for this compound.
| Property | Value |
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| CAS Number | 927802-07-1 |
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7,11H,3,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXISEHYLCCXPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Hydroxychromane 3 Carboxylic Acid and Its Analogs
Strategies for Chromone-3-carboxylic Acid Precursors
The journey towards 7-hydroxychromane-3-carboxylic acid often begins with the synthesis of chromone-3-carboxylic acid precursors. These intermediates are crucial building blocks, and their efficient preparation is paramount.
Vilsmeier-Haack Formylation and Subsequent Oxidation
A prominent and versatile method for synthesizing chromone-3-carbaldehydes, direct precursors to the corresponding carboxylic acids, is the Vilsmeier-Haack reaction. univen.ac.zasciforum.net This reaction typically involves the formylation of a substituted 2-hydroxyacetophenone (B1195853) using a Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). univen.ac.zaijpcbs.com The electrophilic Vilsmeier reagent attacks the electron-rich aromatic ring, leading to the formation of the aldehyde. ijpcbs.com
The reaction is known for its efficiency and good yields, which can range from 46% to 94% depending on the substituents on the starting 2-hydroxyacetophenone. semanticscholar.org For instance, the reaction of 2,5-dihydroxyacetophenone with DMF and POCl₃ yields 6-hydroxy-3-formylchromone. ijpcbs.com The general mechanism involves the initial formation of the Vilsmeier reagent, followed by electrophilic substitution onto the phenolic ring and subsequent cyclization to form the chromone-3-carbaldehyde. univen.ac.za
Pinnick Oxidation for Carboxylic Acid Formation
The Pinnick oxidation is a highly effective and mild method for converting aldehydes to carboxylic acids, and it has been successfully applied to the synthesis of chromone-3-carboxylic acids from their corresponding aldehydes. semanticscholar.orgwikipedia.org This method utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene (B146552) or sulfamic acid, under weakly acidic conditions. univen.ac.zawikipedia.orgarkat-usa.org
The reaction is particularly advantageous due to its tolerance of a wide range of functional groups and its ability to oxidize sterically hindered aldehydes. wikipedia.org The Pinnick oxidation of chromone-3-carbaldehydes typically affords the desired chromone-3-carboxylic acids in good yields, generally ranging from 53% to 61%. semanticscholar.orgarkat-usa.org The proposed mechanism involves the formation of chlorous acid (HClO₂) as the active oxidizing species, which then reacts with the aldehyde. wikipedia.org
| Oxidation Method | Reagents | Substrate | Product | Yield (%) | Reference |
| Pinnick Oxidation | NaClO₂, sulfamic acid | Chromone-3-carbaldehydes | Chromone-3-carboxylic acids | 53-61 | semanticscholar.orgarkat-usa.org |
Palladium-Catalyzed Carbonylation Approaches for Chromone-3-carboxamides
Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of various carbonyl compounds, including chromone (B188151) derivatives. researchgate.netresearchgate.net These methods offer an alternative route to chromone-3-carboxylic acid precursors, specifically chromone-3-carboxamides. One such approach involves the palladium-catalyzed carbonylation of 2-bromofluorobenzenes with ketones, which proceeds through a sequential carbonylation, Claisen-Hasse rearrangement, and intramolecular nucleophilic aromatic substitution to yield 2,3-disubstituted chromones. researchgate.netau.dk
Another strategy involves the palladium-catalyzed C-H activation and carbonylation of 2-phenolchromones to construct a chromone-annelated coumarin (B35378) core, as demonstrated in the total synthesis of frutinone A. nih.gov Furthermore, palladium-catalyzed [2+2+1] annulation reactions using 3-iodochromones, bridged olefins, and cyclopropenone as a CO surrogate have been developed to access chromone-fused cyclopentanones. rsc.org These advanced methodologies highlight the versatility of palladium catalysis in constructing complex chromone-based scaffolds.
Conversion Pathways to Chromane-3-carboxylic Acid Core
Once the chromone-3-carboxylic acid or a suitable derivative is in hand, the next critical phase involves the transformation to the chromane-3-carboxylic acid core. This typically involves reduction of the C2-C3 double bond of the chromone ring.
Reduction Strategies from Chromone-3-carboxylic Acid Derivatives
The reduction of the α,β-unsaturated ketone system within the chromone ring is a key step to obtaining the chromane (B1220400) skeleton. Various methods have been employed to achieve this transformation. Catalytic hydrogenation is a common approach, where the chromone derivative is treated with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). google.comkoreascience.kr For example, the hydrogenation of tert-butyl 7-benzyloxy-4-oxo-4H-chromene-3-carboxylate over 10% Pd-C results in the formation of tert-butyl 7-hydroxychromane-3-carboxylate. google.com
Other reducing agents have also been explored. Sodium borohydride (B1222165) (NaBH₄) has been used, sometimes in combination with other reagents like Lewis acids, to reduce chromones. researchgate.net However, these methods can sometimes lead to a mixture of products or require harsh reaction conditions. researchgate.net The choice of reducing agent and reaction conditions is crucial for achieving high selectivity and yield of the desired chromane derivative. researchgate.net
| Starting Material | Reducing Agent/Catalyst | Product | Reference |
| tert-butyl 7-benzyloxy-4-oxo-4H-chromene-3-carboxylate | H₂, 10% Pd/C | tert-butyl 7-hydroxychromane-3-carboxylate | google.com |
| Chromones | NaBH₄/Lewis acid | Chroman-4-ols | researchgate.net |
Enantioselective Synthesis via Decarboxylative Cycloaddition Reactions
The development of enantioselective methods for the synthesis of chiral chromane derivatives is of significant interest. Decarboxylative cycloaddition reactions have emerged as a powerful strategy in this regard. These reactions often utilize a chiral catalyst to control the stereochemical outcome.
One notable example is the enantioselective (3+2)-cycloaddition of azomethine ylides and chromone-3-carboxylic acids. mdpi.com This reaction, catalyzed by a Brønsted base, proceeds through a decarboxylative annulation to produce highly functionalized and chiral pyrrolidine-chromanone polycyclic derivatives in high yields and with good stereoselectivities. mdpi.com The carboxylic acid group on the chromone acts as an activating group and is lost during the reaction. mdpi.com
Another approach involves the palladium-catalyzed enantioselective [4+2] decarboxylative cycloaddition of 4-vinylbenzodioxinones with various alkenes. bohrium.comresearchgate.net This methodology leads to the formation of chiral spirobarbiturate-chromane derivatives with excellent diastereo- and enantioselectivities. bohrium.comresearchgate.net These advanced synthetic methods provide access to enantiomerically enriched chromane structures, which are valuable for biological evaluation.
| Reaction Type | Reactants | Catalyst | Product | Key Features | Reference |
| (3+2)-Cycloaddition | Azomethine ylides, Chromone-3-carboxylic acids | Brønsted base | Chiral pyrrolidine-chromanone polycyclics | Decarboxylative, High yield, Good stereoselectivity | mdpi.com |
| [4+2] Cycloaddition | 4-Vinylbenzodioxinones, Barbiturate-derived alkenes | Palladium catalyst | Chiral spirobarbiturate-chromanes | Decarboxylative, Excellent diastereo- and enantioselectivity | bohrium.comresearchgate.net |
Decarboxylative Michael Reactions in Chromanone-Bearing Amino Acid Moiety Synthesis
A novel approach to the synthesis of chromanones functionalized with an α,α-disubstituted α-amino acid moiety involves a decarboxylative Michael reaction. mdpi.comnih.gov This strategy utilizes a sequential reaction cascade initiated by the Michael addition of an α-substituted azlactone to a chromone-3-carboxylic acid, followed by a decarboxylative deprotonation step. mdpi.com The introduction of a carboxylic acid group on the Michael acceptor has been shown to be a crucial element for achieving the desired reactivity pathway. mdpi.com
The reaction between α-substituted azlactones and various chromone-3-carboxylic acids proceeds to form chromanones containing an azlactone structural unit. mdpi.com A significant finding is that the diastereoselectivity of this decarboxylative Michael reaction appears to be independent of the electronic properties and the position of substituents on the aromatic ring of the starting chromone-3-carboxylic acid. mdpi.com The resulting azlactone moiety within the chromanone structure can be subsequently transformed into a protected α,α-disubstituted α-amino acid derivative, highlighting the synthetic utility of this method. mdpi.comnih.gov
Further research has explored doubly decarboxylative Michael-type additions, for instance, between pyridylacetic acid and chromone-3-carboxylic acids. mdpi.com This particular protocol, facilitated by Brønsted base catalysis, leads to the formation of 2-(pyridylmethyl)chroman-4-ones in good to very good yields. mdpi.com Mechanistic studies have confirmed the decarboxylative nature of this reaction pathway. mdpi.com
| Reactants | Reaction Type | Key Features | Product | Reference |
|---|---|---|---|---|
| α-Substituted Azlactones and Chromone-3-carboxylic Acids | Decarboxylative Michael Reaction | Sequential Michael addition and decarboxylative deprotonation. | Chromanones with an azlactone moiety | mdpi.comnih.gov |
| Pyridylacetic Acid and Chromone-3-carboxylic Acids | Doubly Decarboxylative Michael-type Addition | Brønsted base catalysis. | 2-(Pyridylmethyl)chroman-4-ones | mdpi.com |
Specific Syntheses of Related Chromane Carboxylic Acid Derivatives
The synthesis of specifically substituted chromane carboxylic acids often requires tailored synthetic routes. The following sections detail the preparation of N-alkyl amides of a positional isomer, a key chlorinated intermediate, and the formation of other positional isomers and byproducts.
A series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides have been synthesized and evaluated for their biological activities. nih.govkoreascience.krresearchgate.net The synthetic route commences with the preparation of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid ethyl ester. koreascience.kr This intermediate is then subjected to hydrogenation, typically using 10% Pd/C in a solvent system like ethanol-acetic acid at atmospheric pressure, to yield the corresponding chroman. koreascience.kr
The resulting 7-hydroxychroman-2-carboxylic acid is then reacted with a variety of alkylamines (such as propylamine, n-butylamine, isopentylamine, heptylamine, nonylamine, decylamine, and undecylamine) in refluxing xylene for 24 hours. koreascience.kr This amidation step affords the desired 7-hydroxychroman-2-carboxylic acid N-alkyl amides in yields ranging from 30-68%. koreascience.kr
| Starting Material | Key Reaction Steps | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid ethyl ester | 1. Hydrogenation 2. Amidation | 1. 10% Pd/C, EtOH-AcOH 2. Alkylamine, xylene, reflux | 7-Hydroxychroman-2-carboxylic acid N-alkyl amides | 30-68% | koreascience.kr |
The synthesis of chromone-3-carboxylic acid derivatives, such as 6-chlorochromone-3-carboxylic acid, has been developed as potential antibacterial agents, drawing parallels to the structure of quinolones. scilit.com A multi-step synthesis for these compounds has been reported, which can be adapted for the synthesis of the corresponding chroman. scilit.com The general sequence involves:
Formation of a phenyl acetate (B1210297) derivative from the corresponding phenol. scilit.com
Fries rearrangement to produce a 2-hydroxyacetophenone derivative. scilit.com
Vilsmeier-Haack reaction to form a chromone-3-carboxaldehyde. scilit.com
Conversion of the aldehyde to an aldoxime. scilit.com
Dehydration of the aldoxime to a nitrile. scilit.com
Hydrolysis of the nitrile to the carboxylic acid. scilit.com
Specifically for 6-chlorochromone-3-carboxylic acid, this compound has shown activity against S. aureus. scilit.com Subsequent reduction of the chromone double bond would yield the target 6-chloro-chroman-3-carboxylic acid.
In a different context, 5-amino-6-chlorochroman-8-carboxylic acid has been synthesized as a key intermediate for potent 5-HT4 receptor agonists. tandfonline.com This highlights the importance of chloro-substituted chromane carboxylic acids in medicinal chemistry.
During the synthesis of chromane derivatives, the formation of positional isomers and unexpected byproducts can occur. For instance, in the pursuit of 7-hydroxychroman-5-carboxylic acid, an unexpected isomer, 5-hydroxychroman-7-carboxylic acid, was isolated and characterized. researchgate.net This occurred during the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. researchgate.net The structural elucidation of such byproducts is crucial and is typically achieved through extensive 1D and 2D NMR analyses, FT-IR, and mass spectrometry. researchgate.net
The formation of such isomers underscores the complexities that can arise in chromane synthesis and the need for careful reaction design and product characterization to ensure the desired regioselectivity.
Strategic Chemical Derivatization and Structure Activity Relationship Sar Studies of Chromane 3 Carboxylic Acid Derivatives
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the chromane (B1220400) ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives with diverse properties.
Formation of Esters, Amides, and Hydrazides
The conversion of the carboxylic acid to esters, amides, and hydrazides is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity. thermofisher.com
Esters: The esterification of the carboxylic acid has been explored to enhance bioactivity. For instance, a series of alkyl esters of 7-hydroxycoumarin-3-carboxylic acid, a related compound, were synthesized and showed potent uncoupling effects on oxidative phosphorylation in mitochondria. nih.gov The length of the alkyl chain was found to be a critical determinant of this activity. nih.gov
Amides: The formation of amides from the carboxylic acid has been a particularly fruitful area of investigation. The synthesis of novel chromone-3-carboxamides often involves the conversion of the carboxylic acid to an acid chloride, which then reacts with various amines. semanticscholar.orgresearchgate.net This approach has led to the development of compounds with anti-inflammatory and other biological activities. semanticscholar.orgresearchgate.net In a study on 7-hydroxychroman-2-carboxylic acid N-alkyl amides, it was found that derivatives with longer alkyl chains (nonyl, decyl, and undecyl) exhibited significantly more potent antioxidant activity than the reference compound trolox. koreascience.krnih.gov The general synthesis of amides from carboxylic acids can be achieved using coupling reagents like EDC and DMAP, with a catalytic amount of HOBt, which has proven effective even for less reactive amines. nih.gov
Hydrazides: The derivatization of the carboxylic acid to form hydrazides introduces a reactive hydrazide moiety that can participate in further chemical transformations or act as a pharmacophore. thermofisher.com
Conversion to Aliphatic Amines
The carboxylic acid group can also be converted into an aliphatic amine. This transformation is typically achieved by first coupling the carboxylic acid with a protected diamine, followed by deprotection to yield the amine. thermofisher.com This introduces a basic nitrogen atom, which can significantly alter the compound's pharmacological profile. For example, a derivatization reagent based on a 6-hydroxychroman structure was developed to introduce an electrochemically active tag to primary amines, highlighting the utility of this functional group transformation. nih.gov
Modifications on the Chromane Ring System
In addition to modifying the carboxylic acid, substitutions on the chromane ring itself play a crucial role in determining the biological activity of these compounds.
A-Ring and C-Ring Substituent Effects on Bioactivity
The A-ring (the benzene (B151609) ring) and the C-ring (the dihydropyran ring) of the chromane scaffold offer multiple positions for substitution, and the nature and position of these substituents can have a profound impact on bioactivity.
Research on related chromane structures has provided valuable insights. For instance, in a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, it was found that compounds with electron-withdrawing groups like -CH3, -CF3, or -Cl on the phenylamide ring were potent inhibitors of nuclear factor-kappaB activation, while those with -OH or -OCH3 groups were inactive. nih.gov The position of the substituent also matters; the most active compound in this series had a 4-Cl substituent on the phenyl ring. nih.gov
Similarly, studies on chromone-3-carboxylic acid derivatives as MAO-B inhibitors have shown that substitution at the C6 and C7 positions of the chromone (B188151) ring can lead to potent inhibition, whereas substitution at C5 results in only modest activity. nih.gov
Regiospecificity and Positional Isomerism in Derivatization
The specific placement of functional groups on the chromane ring is critical for biological activity. The synthesis of specific regioisomers is a key challenge and a major focus of synthetic efforts.
For example, the antioxidant activity of hydroxychroman-2-carboxylic acid N-alkyl amides was found to be dependent on the position of the hydroxyl group. koreascience.kr The synthesis of 7-hydroxy derivatives was specifically pursued to explore this relationship. koreascience.kr The synthesis of specific isomers often requires multi-step procedures to control the regiochemistry of the reactions. mdpi.com
The reactivity of the chromone ring can be influenced by the presence of an electron-withdrawing group at the 3-position, which can lead to ring transformation reactions under nucleophilic conditions. researchgate.net This highlights the importance of understanding the inherent reactivity of the scaffold to achieve the desired derivatization.
Structure-Activity Relationship (SAR) Investigations
SAR studies aim to correlate the chemical structure of a molecule with its biological activity. For 7-Hydroxychromane-3-carboxylic acid and its derivatives, these studies have revealed several key trends.
Lipophilicity and Chain Length: As seen with the ester and amide derivatives, increasing the lipophilicity, often by elongating an alkyl chain, can enhance certain biological activities like antioxidant potential and mitochondrial uncoupling. nih.govkoreascience.krnih.gov
Electronic Effects of Substituents: The electronic properties of substituents on the A-ring and any appended phenyl rings are critical. Electron-withdrawing groups can enhance activities like NF-κB inhibition. nih.gov
Positional Isomerism: The precise location of substituents, such as the hydroxyl group on the A-ring, significantly impacts bioactivity. koreascience.krnih.gov
The following table summarizes the key findings from SAR studies on related chromane derivatives:
| Compound Class | Modification | Effect on Bioactivity | Reference |
| 7-Hydroxycoumarin-3-carboxylic acid alkyl esters | Variation of alkyl chain length | Longer chains led to stronger mitochondrial uncoupling. | nih.gov |
| 7-Hydroxychroman-2-carboxylic acid N-alkyl amides | Variation of N-alkyl chain length | Nonyl, decyl, and undecyl chains showed the highest antioxidant activity. | koreascience.krnih.gov |
| 6-Hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides | Substitution on the phenylamide ring | -CH3, -CF3, or -Cl substituents were potent NF-κB inhibitors; -OH or -OCH3 were inactive. | nih.gov |
| Chromone-3-carboxylic acid derivatives | Substitution on the chromone ring | C6 and C7 substitution led to potent MAO-B inhibition; C5 substitution was less effective. | nih.gov |
These SAR studies provide a rational basis for the design of new this compound derivatives with improved and potentially novel biological activities.
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools to predict how structural modifications to chromane-3-carboxylic acid derivatives will affect their biological activity, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and molecular docking are frequently employed to elucidate SAR at a molecular level. researchgate.netd-nb.info
DFT calculations are used to investigate the molecular geometries, electronic properties, and vibrational spectra of chromone and chromane derivatives. researchgate.netd-nb.inforesearchgate.net By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can determine the energy gap, which is an indicator of the molecule's chemical reactivity and biological activity. researchgate.net For instance, a smaller energy gap generally correlates with higher reactivity and potentially greater biological effect. researchgate.net Molecular electrostatic potential maps can also be generated to visualize the electron distribution and predict sites for electrophilic and nucleophilic attack, offering insights into intermolecular interactions. researchgate.netd-nb.info
Molecular docking simulations are a critical tool for understanding how these derivatives interact with biological targets such as enzymes or receptors. nih.govresearchgate.net This method predicts the preferred orientation of a ligand when bound to a target, helping to elucidate the specific interactions—like hydrogen bonds and hydrophobic interactions—that are crucial for binding affinity. nih.gov In a study on amide-chroman derivatives as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, molecular docking revealed that hydrophobic interactions were a key element for the high potency and isoform selectivity of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide for ROCK2 over ROCK1. nih.gov
Further analysis using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can predict binding free energies, which often correlate well with experimental bioactivities. nih.gov This analysis can also identify key amino acid residues within the target's binding site that are critical for achieving high potency and selectivity. For the selective ROCK2 inhibitor, the analysis suggested that residue Lys121 in ROCK2 was a key determinant for its isoform selectivity. nih.gov QTAIM studies can further characterize the nature of chemical bonds within the molecules, adding to the comprehensive structural understanding. researchgate.net
Experimental Evaluation of Substituent Impact on Biological Function
Experimental studies are essential to validate computational predictions and to fully characterize the SAR of chromane-3-carboxylic acid derivatives. These studies typically involve synthesizing a series of analogs with systematic variations in their substituents and evaluating their biological activity through in vitro and in vivo assays.
One area of investigation has been the antioxidant properties of 7-hydroxychroman derivatives. A study on a series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides demonstrated that modifying the length of the N-alkyl side chain significantly impacts the inhibition of lipid peroxidation. koreascience.krresearchgate.net While the parent chromone derivatives were less active, the saturated chroman derivatives showed potent activity. koreascience.krresearchgate.net Specifically, amides with longer alkyl chains (nonyl, decyl, and undecyl) exhibited approximately three times more potent inhibition than the well-known antioxidant Trolox. koreascience.krresearchgate.net This suggests that lipophilicity plays a crucial role in the antioxidant mechanism of these compounds.
| Compound | Substituent (R) | Inhibition of Lipid Peroxidation (IC₅₀, μM) |
|---|---|---|
| 4a | Propyl | > 100 |
| 4b | n-Butyl | > 100 |
| 4c | Isopentyl | > 100 |
| 4d | Heptyl | 15.8 ± 1.2 |
| 4e | Nonyl | 5.8 ± 0.3 |
| 4f | Decyl | 5.5 ± 0.4 |
| 4g | Undecyl | 5.7 ± 0.5 |
| Trolox (Reference) | - | 17.5 ± 1.5 |
Data sourced from Kwak et al., 2006. koreascience.krresearchgate.net IC₅₀ values represent the concentration required to inhibit lipid peroxidation by 50%.
Another study explored the SAR of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB (NF-κB) activation, a key pathway in inflammation. nih.gov The results showed a clear dependence on the type and position of the substituent on the phenylamide ring. Compounds with electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) were inactive. nih.gov In contrast, derivatives with substituents such as methyl (-CH₃), trifluoromethyl (-CF₃), or chloro (-Cl) were potent inhibitors. nih.gov The most active compound, featuring a 4-chloro substituent on the phenyl ring, was four times more potent than the reference compound KL-1156. nih.gov This indicates that electronic effects and the substitution pattern on the aromatic ring are critical for anti-inflammatory activity.
| Compound | Substituent (R) | NF-κB Inhibition (IC₅₀, μM) |
|---|---|---|
| 2a | H | 25.3 |
| 2b | 2-CH₃ | 60.2 |
| 2c | 3-CH₃ | 18.4 |
| 2d | 4-CH₃ | 23.5 |
| 2e | 2-OH | > 100 |
| 2f | 4-OH | > 100 |
| 2g | 2-OCH₃ | > 100 |
| 2n | 4-Cl | 6.0 |
| KL-1156 (Reference) | - | 24.3 |
Data sourced from Kwak et al., 2007. nih.gov IC₅₀ values represent the concentration required to inhibit NF-κB activity by 50%.
The synthesis of various chromone-3-carboxamides and their subsequent evaluation for anti-inflammatory, anti-trypanosomal, and cytotoxic properties further underscores the importance of the amide moiety and its substituents in defining the biological activity profile of the chromane/chromone scaffold. researchgate.netsemanticscholar.org
Mechanistic Biochemical and Cellular Investigations of Chromane 3 Carboxylic Acid Derivatives
Enzyme Inhibition Mechanisms and Kinetics
The ability of a molecule to inhibit an enzyme's activity is a cornerstone of its therapeutic potential. Chromane-3-carboxylic acid derivatives have been the subject of investigations into their inhibitory effects on several key enzyme families.
Monoamine Oxidase (MAO) Isoform Selectivity and Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters. Their dysregulation has been implicated in various neurological disorders. Research has shown that chromone (B188151) derivatives, the oxidized precursors to chromanes, exhibit notable inhibitory activity against MAO isoforms.
Specifically, chromone-3-carboxylic acid has been identified as an effective and selective MAO-B inhibitor, with a reported IC50 value of 0.048 μM. nih.govsemanticscholar.org The position of the carboxylic acid group on the chromone nucleus is crucial for this activity; its presence at position 3 results in significant MAO-B inhibition, whereas placing it at position 2 leads to a decrease in activity. nih.govsemanticscholar.org Furthermore, derivatization of the carboxylic acid at position 3 into a phenylcarboxamide maintains, and in some cases enhances, MAO-B inhibitory potency. For instance, certain chromone-3-phenylcarboxamide derivatives have demonstrated IC50 values of 0.40 μM and 0.063 μM. nih.govsemanticscholar.org
The substitution pattern on the chromone ring also influences inhibitory activity and selectivity. Studies on various chromone derivatives have indicated that substitutions at the C6 and C7 positions can lead to potent MAO-B inhibition, while substitution at the C5 position results in more modest activity. nih.gov The nature of the substituent is also a determining factor, with different groups impacting the affinity for the MAO-A versus the MAO-B isoform. For example, in a series of isatin-based hydrazone derivatives, which share some structural similarities with chromones, the addition of a methyl group was found to decrease the inhibition of both MAO-A and MAO-B. researchgate.net
The mechanism of inhibition by these chromone derivatives is often competitive and reversible. jmb.or.kr This means they bind to the active site of the enzyme, competing with the natural substrate, and can dissociate from the enzyme, allowing for the potential recovery of enzyme function.
Table 1: MAO-B Inhibitory Activity of Selected Chromone Derivatives
| Compound | IC50 (µM) for MAO-B | Selectivity |
| Chromone-3-carboxylic acid | 0.048 nih.govsemanticscholar.org | Selective for MAO-B nih.govsemanticscholar.org |
| Chromone-3-phenylcarboxamide Derivative 1 | 0.40 nih.govsemanticscholar.org | - |
| Chromone-3-phenylcarboxamide Derivative 2 | 0.063 nih.govsemanticscholar.org | - |
| Chromone-2-phenylcarboxamide Derivative | 2.28 semanticscholar.org | Specific for MAO-B semanticscholar.org |
This table presents a selection of reported IC50 values for chromone derivatives against MAO-B. The specific structures of the phenylcarboxamide derivatives are detailed in the cited literature.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Inhibitors of these enzymes are a therapeutic strategy for conditions like Alzheimer's disease. Structurally related 7-hydroxycoumarin derivatives, which share the core bicyclic structure with 7-hydroxychromane, have been synthesized and evaluated as cholinesterase inhibitors.
A series of 7-hydroxycoumarin derivatives featuring an amidic linker to various amines demonstrated significant inhibitory activity against both AChE and BuChE. nih.govx-mol.com One of the most potent compounds in this series, an N-(1-benzylpiperidin-4-yl)acetamide derivative, exhibited an IC50 value of 1.6 μM against AChE with a selectivity index of approximately 26 over BuChE. nih.govx-mol.com Molecular docking studies of this derivative suggested that it binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govx-mol.com
Furthermore, chromone derivatives bearing a pyridinium (B92312) moiety have been identified as potent inhibitors of both AChE and BuChE, with some compounds exhibiting inhibitory activity in the nanomolar range. dntb.gov.ua This highlights the potential of the broader chromone scaffold in the design of multi-target-directed ligands for neurodegenerative diseases.
Kinase Inhibition (e.g., TANK-binding kinase 1 and Inhibitor of nuclear factor kappa-B kinase ε)
TANK-binding kinase 1 (TBK1) and the inhibitor of nuclear factor kappa-B kinase ε (IKKε) are crucial kinases in innate immunity and inflammatory signaling pathways. mdpi.com The drug amlexanox (B1666007), a derivative of pyridine (B92270) carboxylic acid, is known to inhibit these kinases. dovepress.com Research into carboxylic acid derivatives of amlexanox has provided valuable insights into the structural requirements for potent and selective inhibition.
Crystal structures of TBK1 in complex with amlexanox and its analogs have revealed that the carboxylic acid moiety is a critical determinant of potency. nih.govescholarship.org Removal of the carboxylic acid or its conversion to a short amide or ester significantly reduces the inhibitory effect on TBK1. nih.govescholarship.org Interestingly, IKKε appears to be less sensitive to these modifications, suggesting a pathway for developing selective inhibitors. nih.govescholarship.org The installation of a tetrazole, a bioisostere of the carboxylic acid group, was shown to improve the potency towards both IKKε and TBK1. escholarship.org These findings underscore the importance of the carboxylic acid group in mediating interactions with the kinase active site.
General Principles of Reversible and Irreversible Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. researchgate.net They can be broadly classified as either reversible or irreversible.
Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. numberanalytics.com This binding is transient, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its function. numberanalytics.com There are three main types of reversible inhibition:
Competitive inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. khanacademy.org This type of inhibition can be overcome by increasing the substrate concentration. ucl.ac.uk
Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). khanacademy.org This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. khanacademy.org
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product. khanacademy.org
Irreversible inhibitors , in contrast, typically form strong, covalent bonds with the enzyme, leading to a permanent loss of activity. numberanalytics.comlibretexts.org These inhibitors often react with specific amino acid residues in the active site. libretexts.org
The study of enzyme kinetics, including the determination of parameters like the Michaelis constant (Km) and maximum velocity (Vmax), is essential for characterizing the mechanism of inhibition. khanacademy.org Different types of inhibitors have distinct effects on these kinetic parameters, providing valuable information about their mode of action.
Modulation of Cellular Pathways
Beyond direct enzyme inhibition, chromane-3-carboxylic acid derivatives can influence broader cellular pathways implicated in disease.
Inhibition of Amyloid-β Aggregation
The aggregation of the amyloid-β (Aβ) peptide is a central pathological hallmark of Alzheimer's disease. nii.ac.jp The inhibition of this aggregation process is a key therapeutic strategy. Studies on chromanone derivatives, which are closely related to chromanes, have demonstrated their potential to interfere with Aβ aggregation.
A series of novel chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids were found to potently inhibit AChE-induced Aβ aggregation, with one of the lead compounds being more effective than the standard drug donepezil. ucl.ac.ukworktribe.com This effect is thought to be mediated, at least in part, by the dual binding of the compound to both the CAS and PAS of AChE, which is known to play a role in promoting Aβ fibril formation. ucl.ac.uk
Furthermore, research on other phenolic compounds has highlighted the importance of specific structural features, such as the presence and position of hydroxyl groups, in inhibiting Aβ aggregation. unibo.itnih.gov For instance, ortho- and para-dihydroxy-substituted compounds were effective at reducing amyloid fibrillization, while meta-isomers were inactive. unibo.itnih.gov This suggests that the 7-hydroxy substitution on the chromane (B1220400) ring could be a key contributor to anti-aggregating activity.
Anti-Inflammatory Activities (e.g., NF-κB inhibition)
The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of genes involved in immune and inflammatory responses. nih.gov Dysregulation of NF-κB is linked to a variety of chronic diseases, making it a key target for therapeutic intervention. nih.gov Small molecules that can inhibit the activation of NF-κB are considered to have significant therapeutic potential. nih.govmdpi.com
In the context of inflammation, NF-κB activation is a central process. plos.org It typically involves the translocation of the p65-p50 heterodimer into the nucleus, where it initiates the transcription of pro-inflammatory genes. mdpi.com Compounds that can prevent this nuclear translocation are effective anti-inflammatory agents. For instance, a pyxinol derivative, 2c , has been shown to inhibit the nuclear translocation of the p65–p50 heterodimer triggered by lipopolysaccharide (LPS) in RAW264.7 macrophages. mdpi.com This inhibitory action on NF-κB activation is a key mechanism for its anti-inflammatory effects. mdpi.com
Similarly, other compounds have demonstrated anti-inflammatory properties by modulating the NF-κB pathway. plos.orgnih.gov For example, a nickel(II) complex, [Ni(H2L1)(PPh3)]Cl (5) , potently inhibits the degradation of IκBα and the subsequent nuclear translocation of NF-κB p65 in LPS-stimulated cells. plos.org Glucocorticoids, widely used anti-inflammatory drugs, also exert their effects in part by inhibiting NF-κB activation. nih.gov
While direct studies on 7-Hydroxychromane-3-carboxylic acid and its specific impact on NF-κB inhibition are not extensively detailed in the provided context, the broader class of chromane derivatives has been investigated for anti-inflammatory activities. The general principle of inhibiting NF-κB activation remains a plausible mechanism for the anti-inflammatory effects observed in related structures.
Antioxidant Activity and Lipid Peroxidation Inhibition
Reactive oxygen species (ROS) are produced during normal aerobic metabolism and can cause significant damage to biological molecules like lipids, DNA, and proteins. koreascience.kr The peroxidation of lipids, particularly in the brain which is rich in polyunsaturated fatty acids, is a major consequence of ROS-induced damage. koreascience.krptfarm.pl This process is implicated in the progression of various diseases. koreascience.kr
A study on a series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides demonstrated their potent ability to inhibit lipid peroxidation. koreascience.krresearchgate.netnih.gov The antioxidant activity was assessed by measuring the inhibition of lipid peroxidation initiated by Fe2+ and ascorbic acid in rat brain homogenates. koreascience.krresearchgate.netnih.gov
Notably, 7-hydroxychroman-2-carboxylic acid N-alkylamides with nonyl, decyl, and undecyl side chains (compounds 4e-g ) were found to be approximately three times more potent in inhibiting lipid peroxidation than Trolox, a well-known antioxidant. koreascience.krresearchgate.netnih.gov In contrast, the radical scavenging activities of these compounds, tested using DPPH, were not significant. koreascience.kr This suggests that their primary antioxidant mechanism is through the inhibition of lipid peroxidation rather than direct radical scavenging.
The structure of the chromane skeleton was found to be more effective than the chromanone skeleton in previous studies. koreascience.kr The introduction of N-alkyl substituents on the amide nitrogen was a key strategy to explore the structure-activity relationship for antioxidant activity based on the alkyl chain length. koreascience.kr
Table 1: Inhibition of Lipid Peroxidation by 7-Hydroxychroman-2-carboxylic Acid N-Alkyl Amides
| Compound | Alkyl Chain | IC50 (µM) for Lipid Peroxidation Inhibition |
|---|---|---|
| 4e | Nonyl | More potent than Trolox |
| 4f | Decyl | More potent than Trolox |
| 4g | Undecyl | More potent than Trolox |
| Trolox | - | Reference |
This table is generated based on the qualitative data provided in the search results. Specific IC50 values were not available in the provided text.
Anti-Trypanosomal and Anti-Tubercular Activities
Anti-Trypanosomal Activity
Chagas disease, caused by the parasite Trypanosoma cruzi, and Human African Trypanosomiasis, caused by Trypanosoma brucei, are significant global health issues with limited and often toxic treatment options. nih.govnih.govms-editions.cl This has spurred research into new anti-trypanosomal agents, including derivatives of various chemical scaffolds. nih.govjocpr.comresearchgate.net
While specific studies on the anti-trypanosomal activity of this compound were not found, related heterocyclic compounds have shown promise. For example, certain thiosemicarbazones are considered trypanocidal. jocpr.com In one study, propiophenone (B1677668) 4-phenyl-3-thiosemicarbazone 4 exhibited significant trypanocidal activity with a half-inhibitory concentration (IC50) of 7.63 µM. jocpr.com Another compound, 4'-methylacetophenone (B140295) 4-phenylsemicarbazone 1 , showed moderate activity with an IC50 of 62.54 µM. jocpr.com
The development of novel compounds is crucial due to the emergence of drug-resistant parasite strains. ms-editions.cl Botanical compounds, including benzoic acids, are being explored as they can inhibit key parasitic enzymes like sialidase, which is vital for host cell attachment. ms-editions.cl
Anti-Tubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major infectious disease threat, exacerbated by the rise of multi-drug resistant strains. researchgate.netnih.govmdpi.com The search for new anti-tubercular drugs has led to the investigation of various compound classes, including chromane derivatives. researchgate.net
Research into chroman-4-one and chromane scaffolds has yielded derivatives with promising inhibitory effects against M. tuberculosis. researchgate.net Although a direct synthesis of 7-hydroxychroman-5-carboxylic acid was reported as unsuccessful in one study, the chromane skeleton itself is considered a valuable lead for developing novel anti-tubercular drugs. researchgate.net
Other carboxylic acid derivatives have also demonstrated significant anti-tubercular potential. For instance, certain arylated quinoline (B57606) carboxylic acids have been identified as potent inhibitors of M. tuberculosis, with some targeting the DNA gyrase enzyme. nih.gov Furthermore, novel benzothiazolo naphthyridone carboxylic acid derivatives have shown high activity against multi-drug resistant TB. nih.gov One such compound, 10n , was found to be highly potent both in vitro and in vivo. nih.gov
These findings underscore the potential of carboxylic acid-containing heterocyclic compounds as a source for new anti-trypanosomal and anti-tubercular agents.
Computational and Theoretical Chemistry Approaches in Chromane 3 Carboxylic Acid Research
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical investigation of chromane-based compounds. These methods are used to explore the fundamental aspects of molecular structure and reactivity.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. pjbmb.org.pkpjps.pk For molecules with rotatable bonds, like those in the chromane (B1220400) scaffold and its carboxylic acid substituent, conformational analysis is crucial to identify the lowest-energy conformers. pjbmb.org.pknih.gov
Table 1: Selected Optimized Geometrical Parameters for Chromone-3-Carboxylic Acid This table is based on data for a related compound, chromone-3-carboxylic acid, as a proxy.
| Parameter | Bond Length (Å) - Calculated | Bond Length (Å) - Experimental |
|---|---|---|
| C(pyrone)–C(carboxylic acid) | 1.5075 | 1.497 |
| O(hydroxyl)–H | 0.9893 | - |
| C–O (pyrone ring) | 1.37 / 1.33 | - |
Source: Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. nih.gov
Understanding the electronic properties of a molecule is key to predicting its reactivity and interaction sites. researchgate.net Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and identify electrophilic and nucleophilic regions. For chromone-3-carboxylic acid, MEP analysis highlights the negative potential around the carbonyl and hydroxyl oxygen atoms, indicating these are likely sites for electrophilic attack and hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular interactions, such as charge delocalization and hyperconjugation. researchgate.net In C3CA, NBO analysis reveals significant delocalization of electron density from the lone pairs of oxygen atoms to adjacent anti-bonding orbitals, which contributes to the molecule's stability. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) is also critical. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
Table 2: Key Electronic Properties from NBO and Frontier Orbital Analysis
| Analysis Type | Finding | Implication |
|---|---|---|
| MEP | Negative potential on carbonyl and hydroxyl oxygens. | Identifies sites for hydrogen bonding and electrophilic interactions. nih.gov |
| NBO | Electron delocalization from oxygen lone pairs. | Contributes to molecular stability. nih.gov |
| HOMO-LUMO | Energy gap (ΔE) can be calculated. | A smaller gap indicates higher reactivity. researchgate.net |
Source: Based on general principles and studies on related compounds. nih.govresearchgate.net
Quantum chemical calculations are widely used to predict vibrational (FT-IR, FT-Raman) and spectroscopic (NMR, UV-Vis) properties. lkouniv.ac.inresearchgate.net Theoretical spectra are calculated from the optimized geometry and are often scaled to improve agreement with experimental results. nih.gov For chromone-3-carboxylic acid, DFT calculations have successfully reproduced the main features of the experimental FT-IR, FT-Raman, ¹H NMR, and ¹³C NMR spectra. nih.gov Assignments of vibrational modes are made using techniques like Total Energy Distribution (TED) analysis. nih.gov Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, with results showing good correlation with experimental data, especially when solvent effects are included. nih.govcsic.es Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and UV-Vis absorption spectra. nih.gov
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for Chromone-3-Carboxylic Acid This table is based on data for a related compound, chromone-3-carboxylic acid, as a proxy.
| Spectroscopic Technique | Calculated Value Range (Gas Phase) | Experimental Value Range |
|---|---|---|
| ¹H NMR (aromatic protons) | 8.2–8.9 ppm | 7.0–9.0 ppm |
| C=O Stretch (FT-IR) | (Scaled wavenumber) | ~1700 cm⁻¹ |
Source: Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. nih.gov
Quantum chemistry provides a powerful framework for studying the non-covalent interactions that govern how a molecule like 7-hydroxychromane-3-carboxylic acid behaves in solution or at a biological target. mongoliajol.infomongoliajol.inforesearchgate.netmdpi.com Studies on carboxylic acids demonstrate that hydrogen bonding with solvent molecules (like DMSO or water) or with residues in a protein's active site involves a mix of electrostatic and covalent character. mongoliajol.inforesearchgate.net Computational methods can quantify the strength of these hydrogen bonds and analyze the charge redistribution that occurs upon their formation. mongoliajol.infodiva-portal.org For instance, the interaction between a carboxylic acid and a solvent can be modeled by optimizing the geometry of a solute-solvent dimer complex and calculating the binding energy. mongoliajol.inforesearchgate.net Such studies are crucial for understanding solubility and the initial steps of drug-receptor recognition. diva-portal.orgosti.gov
Molecular Modeling and Dynamics Simulations
While quantum calculations provide deep insight into electronic properties, molecular modeling and dynamics simulations are better suited for exploring the conformational flexibility and binding of larger systems over time.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. researchgate.net
For the related compound, chromone-3-carboxylic acid, molecular docking studies have been performed to investigate its potential as a sugar phosphatase inhibitor by docking it into the active site of the Bacillus subtilis enzyme. nih.gov Similarly, derivatives of 4-hydroxycoumarin, which share a core structure, have been docked into the Vitamin K₁ epoxide reductase (VKORC1) receptor, a key target for anticoagulant drugs. researchgate.net These studies identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding pocket, providing a rationale for the molecule's biological activity. researchgate.net Such insights are valuable for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Future Research Directions and Unexplored Avenues
Expansion of Chemical Libraries for Diverse Biological Screening
The chromane (B1220400) ring system is recognized as a crucial building block in medicinal chemistry, forming the core of many biologically active compounds. researchgate.net The strategic development of extensive chemical libraries based on the 7-Hydroxychromane-3-carboxylic acid scaffold is a critical step toward discovering novel therapeutic agents. The versatility of the chromane framework allows for modifications at multiple positions, enabling the creation of diverse molecular architectures for broad biological screening.
The synthesis of libraries of chromane derivatives allows for systematic exploration of structure-activity relationships (SAR). For instance, different substitution patterns on the chromane scaffold are known to produce a wide range of pharmacological effects, including antioxidant, antiviral, anticancer, and anti-inflammatory properties. gu.seontosight.ai By generating a multitude of analogs of this compound, researchers can screen for activity against a wide range of biological targets, such as enzymes and receptors, potentially identifying new leads for various diseases. acs.org This approach has been successful in identifying chromane derivatives with potential applications as anti-breast cancer and antiepileptic agents. nih.gov A key intermediate, t-butyl 7-hydroxy-chroman-3-carboxylic ester, has been used in the synthesis of compounds for treating diabetes and lipid disorders. google.com
Table 1: Examples of Biologically Active Chromane Derivatives
| Derivative Class | Reported Biological Activity | Reference |
| Isatin-Chromane Hybrids | Anti-breast cancer, Antiepileptic | nih.gov |
| Functionalized Chroman-4-ones | Sirt2 Inhibition (Anticancer), Somatostatin Agonism | gu.se |
| Chroman-3-carboxylic acid derivatives | Antidiabetic, Insulin Sensitizing | google.com |
| General Chromane Analogs | Antioxidant, Anti-inflammatory, Neuroprotective | ontosight.ai |
Advanced Mechanistic Elucidation of Biological Interactions at Molecular and Cellular Levels
A deeper understanding of how this compound and its analogs interact with biological systems at a molecular level is paramount for rational drug design. Future research must move beyond preliminary activity screening to detailed mechanistic studies. Techniques such as enzyme kinetics, fluorescence spectroscopy, and molecular simulations are essential to unravel the precise mechanisms of action.
For example, studies on related compounds like 7-hydroxycoumarin-3-carboxylic acid have utilized these methods to demonstrate competitive inhibition of enzymes like tyrosinase. nih.gov These studies revealed that the inhibitor forms a stable complex with the enzyme through specific hydrogen bonds and hydrophobic interactions, which alters the enzyme's conformation and reduces its catalytic activity. nih.gov Similar investigations into this compound derivatives could pinpoint key interactions between the hydroxyl and carboxylic acid functional groups and their target proteins.
Molecular docking simulations can further illuminate the binding modes of these compounds. nih.gov By visualizing how the ligands fit into the active sites of target proteins, researchers can understand the structural basis for their biological activity and design more potent and selective inhibitors. This approach has been successfully applied to validate the activity of novel antioxidant-NSAID hybrids, revealing the binding mode of the most potent inhibitors. nih.gov Applying these advanced techniques will be crucial for optimizing the therapeutic potential of the this compound scaffold.
Table 2: Methods for Mechanistic Elucidation of Bioactive Compounds
| Method | Purpose | Example Application | Reference |
| Enzyme Kinetics | Determines the mode of enzyme inhibition (e.g., competitive, non-competitive). | Characterizing tyrosinase inhibition by a coumarin (B35378) derivative. nih.gov | nih.gov |
| Fluorescence Spectroscopy | Investigates ligand-protein binding and conformational changes. | Showing that an inhibitor alters the microenvironment of enzyme residues. nih.govnih.gov | nih.govnih.gov |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Validating the binding mode of potent lipoxygenase inhibitors. nih.gov | nih.gov |
| X-ray Crystallography | Determines the three-dimensional structure of a ligand-protein complex. | Confirming the structure of newly synthesized chromane derivatives. mdpi.com | mdpi.com |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerating the design and optimization of novel chromane analogs. These computational tools can analyze vast datasets to identify promising molecular features and predict the biological activities of new compounds, significantly streamlining the drug discovery pipeline. internationaljournalssrg.org
By applying these in silico methods to the this compound scaffold, researchers can rapidly generate and evaluate new designs, predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and optimize for desired biological activities. This data-driven approach reduces the reliance on costly and time-consuming trial-and-error synthesis and testing. acs.orgresearchgate.net
Exploration of New Synthetic Pathways for Complex Chromane Analogs
The ability to generate novel and structurally complex chromane analogs hinges on the development of innovative and efficient synthetic methodologies. While classical methods for chromane synthesis exist, contemporary organic chemistry offers powerful new tools to access a wider chemical space. chim.it
Recent advances include:
Asymmetric Organocatalysis: Chiral organocatalysts have been successfully employed to synthesize enantiomerically pure chromanes through cascade reactions, offering high stereochemical control. mdpi.com
Visible-Light Photoredox Catalysis: This green and mild approach enables the construction of chromane derivatives, such as 3-(arylmethyl)chroman-4-ones, under metal- and aldehyde-free conditions. frontiersin.org
Transition-Metal-Free Reactions: Novel protocols, such as the thiolation of sulfonyl hydrazones, provide straightforward and efficient access to substituted chromans with good functional group tolerance, facilitating the creation of diverse chemical libraries. nih.gov
Palladium-Catalyzed Reactions: Advanced palladium-catalyzed methods, like intramolecular aryloxycarbonylation, have been developed to synthesize complex structures like chroman-2,4-diones. acs.org
These modern synthetic strategies are essential for building complex, polycyclic, and stereochemically rich molecules based on the this compound core. chim.it The exploration and application of these new pathways will be instrumental in synthesizing the next generation of chromane-based therapeutic agents.
Table 3: Modern Synthetic Approaches for Chromane Derivatives
| Synthetic Strategy | Key Features | Example Application | Reference |
| Asymmetric Organocatalysis | Enantioselective synthesis, high stereocontrol. | Synthesis of chiral chromanes via oxa-Michael-Michael cascade reactions. mdpi.com | mdpi.com |
| Visible-Light Photoredox Catalysis | Mild, metal-free, green chemistry. | Synthesis of 3-(arylmethyl)chroman-4-ones. frontiersin.org | frontiersin.org |
| Transition-Metal-Free Thiolation | Operationally simple, good functional group tolerance. | Accessing 4-thio-substituted chromans. nih.gov | nih.gov |
| Palladium-Catalyzed Carbonylation | Ring-opening/ring-closing sequence for complex cores. | Synthesis of chroman-2,4-diones. acs.org | acs.org |
Q & A
Q. How can researchers integrate this compound into interdisciplinary studies (e.g., bioimaging or enzyme inhibition assays)?
- Applications :
- Bioimaging : Conjugate with targeting moieties (e.g., antibodies) for fluorescence-based cellular imaging. Validate specificity via confocal microscopy .
- Enzyme Inhibition : Screen for inhibitory activity against oxidoreductases (e.g., cyclooxygenase) using fluorometric assays, leveraging the compound’s intrinsic fluorescence for real-time monitoring.
Key Considerations for Experimental Design
- Contradiction Management : Discrepancies in fluorescence or stability data may arise from solvent impurities or inadequate spectral correction. Always include internal standards and replicate measurements .
- Resource Allocation : Prioritize synthesis scale-up only after validating bioactivity or derivatization efficiency in pilot studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
